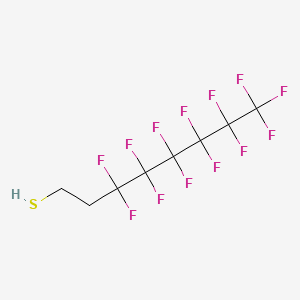
2-(全氟己基)乙硫醇
描述
- 2-(Perfluorohexyl)ethanethiol is a chemical compound with the molecular formula C<sub>8</sub>H<sub>5</sub>F<sub>13</sub>S .
- It belongs to the class of perfluoroalkyl substances (PFAS) .
- The compound contains a perfluorohexyl group attached to an ethanethiol backbone.
Synthesis Analysis
- The synthesis of 2-(Perfluorohexyl)ethanethiol involves introducing the perfluorohexyl group onto the ethanethiol molecule.
- Specific synthetic methods and conditions would need to be explored in relevant research papers.
Molecular Structure Analysis
- The molecular structure consists of an ethanethiol backbone (CH<sub>3</sub>CH<sub>2</sub>SH) with a perfluorohexyl group (C<sub>6</sub>F<sub>13</sub>) attached.
Chemical Reactions Analysis
- The compound may participate in reactions typical of thiol compounds, such as nucleophilic substitution and oxidation.
- Specific reactions would depend on the functional groups present in the molecule.
Physical And Chemical Properties Analysis
- 2-(Perfluorohexyl)ethanethiol is a slightly amphiphilic compound.
- It has low surface tension and is inert.
- The compound is non-aqueous and does not require preservatives.
- Specific physical and chemical properties would need to be explored in relevant research papers.
科学研究应用
Omniphobic Coatings
- Application Summary: 2-(Perfluorohexyl)ethanethiol is used in the synthesis of amphiphilic diblock copolymers, which are then used as coatings on cotton fabric . These coatings are omniphobic, meaning they repel both water and oil.
- Methods of Application: The diblock copolymers are synthesized by two-stage reversible addition-fragmentation chain transfer polymerization . The coatings are then applied to the cotton fabric.
- Results: The coatings have been found to exhibit superhydrophobic properties, with the contact angles being controlled by the ratio of the lengths of polymethacrylate blocks . This suggests that the coatings could be used to create materials that are resistant to various types of contamination.
Solution Properties and Coatings
- Application Summary: The structure of solutions of amphiphilic diblock and random copolymers of 2-(Perfluorohexyl)ethanethiol in mixed solvents has been studied, and the relationship between this structure and the water contact angles of surfaces treated with these solutions has been investigated .
- Methods of Application: The solubility and structuring of the copolymers in mixed solvents were studied using light scattering techniques . Thin films formed from various solutions were characterized by transmission electron microscopy .
- Results: It was found that the structure of the films and their water contact angles could be controlled by the choice of solvent . This suggests potential applications in the design of coatings with specific properties.
Polymerization-Induced Self-Assembly
- Application Summary: 2-(Perfluorohexyl)ethanethiol is used in the synthesis of block copolymers via polymerization-induced self-assembly (PISA) . This method enables the production of biodegradable objects and particles with various functionalities .
- Methods of Application: PISA can be carried out in various media, over a wide range of temperatures, and using different mechanisms . The block copolymers are synthesized using reversible addition–fragmentation chain transfer polymerization .
- Results: The use of PISA allows for the production of colloidal dispersions of block copolymer particles with desired morphologies .
Bilayer Film Formation
- Application Summary: 2-(Perfluorohexyl)ethanethiol is used in the formation of a bilayer film on gold substrates . The bilayer film is constituted of a monolayer of 2-(Perfluorohexyl)ethanethiol molecules bound to the metal surface and a supernatant lubricant film .
- Methods of Application: The bilayer film is formed by binding 2-(Perfluorohexyl)ethanethiol molecules to the metal surface and then applying a supernatant lubricant film . The films are characterized by X-ray photoelectron spectroscopy .
- Results: The results confirm the formation of a monolayer in both processes used, but it appears that the quality of the bilayer film is better in the case of the one-step process . Furthermore, the lubricant film containing 2-(Perfluorohexyl)ethanethiol has the potential of self-healing the metal/bilayer interface .
Photocatalyzed Perfluorohexylation Reactions
- Application Summary: 2-(Perfluorohexyl)ethanethiol is used in Rose Bengal-photocatalyzed perfluorohexylation reactions of organic substrates in water . This method is applied to late-stage syntheses .
- Methods of Application: The reactions are carried out under green LED irradiation, using perfluorohexyl iodide as the fluoroalkyl source and TMEDA as the sacrificial donor .
- Results: The reactions have been found to be effective for the perfluorohexylation of olefins, alkynes, and electron-rich aromatic compounds . Examples of photocatalytic late-stage incorporations of fluoroalkyl moieties into two commercial drugs of widespread use are reported .
Environmental Applications
- Application Summary: 2-(Perfluorohexyl)ethanethiol is tracked and regulated by the Environmental Protection Agency (EPA) in the United States . It’s likely used in various environmental applications, although specific details are not available.
- Methods of Application: The methods of application in this context would depend on the specific environmental application. The EPA tracks and regulates the use of this substance .
- Results: The results would vary depending on the specific environmental application. The EPA provides regulatory information about this substance .
安全和危害
- The compound is considered hazardous due to its flammability, skin sensitization potential, and toxicity.
- Safety precautions include avoiding inhalation, skin contact, and ingestion.
- Proper storage and disposal procedures are essential.
未来方向
- Further research should explore the compound’s applications, potential health risks, and environmental impact.
- Investigate its use in various fields, including medicine, materials science, and environmental remediation.
属性
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F13S/c9-3(10,1-2-22)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h22H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPHVVCYEWPQFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F13CH2CH2SH, C8H5F13S | |
| Record name | 1-Octanethiol, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379947 | |
| Record name | 2-(Perfluorohexyl)ethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Perfluorohexyl)ethanethiol | |
CAS RN |
34451-26-8 | |
| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34451-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Perfluorohexyl)ethanethiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034451268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Perfluorohexyl)ethanethiol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(Perfluorohexyl)ethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.156.717 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(PERFLUOROHEXYL)ETHANETHIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66E2ZQ1P07 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(6-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid](/img/structure/B1586533.png)
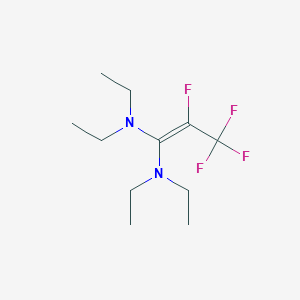
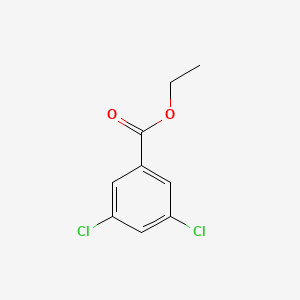
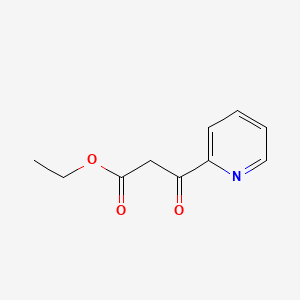

![4-[4-(Oxiran-2-ylmethoxy)phenyl]-1,2,3-thiadiazole](/img/structure/B1586538.png)
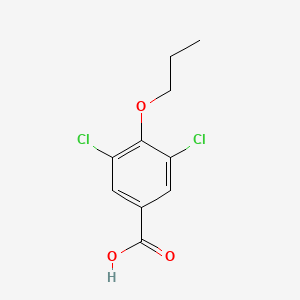
![2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid](/img/structure/B1586541.png)
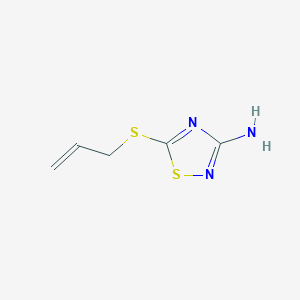
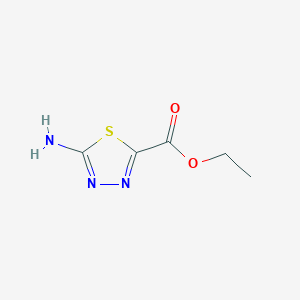
![Trimethoxy-[2-[4-(2-trimethoxysilylethyl)phenyl]ethyl]silane](/img/structure/B1586545.png)
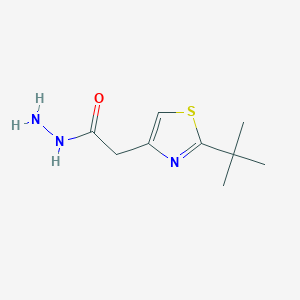

![3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1586552.png)